molecular formula C6H5N3OS B1440017 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one CAS No. 179316-94-0

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Cat. No. B1440017
CAS RN: 179316-94-0
M. Wt: 167.19 g/mol
InChI Key: KWCOMGMOSLLKRK-UHFFFAOYSA-N
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Description

“4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” is a heterocyclic compound . It is a part of the pyrrolo[1,2-d][1,2,4]triazinone class of compounds . These compounds are of interest in medicinal chemistry due to their broad pharmacological activities .


Synthesis Analysis

A new tandem method was developed for the synthesis of thiazole-substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . The method involves a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction between ethyl 2-formyl-1H-pyrrole-1-carboxylate and thiosemicarbazide . The tandem cyclization step was completed in just 30 minutes .


Molecular Structure Analysis

The molecular structure of “4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” was established by NMR and MS analysis . The charge densities of atoms and HOMO and LUMO energy were calculated by DFT method for the compounds obtained in the intermediate stage .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” include a condensation reaction followed by a tandem cyclization step . The reaction mechanism was predicted based on the charge densities of atoms and HOMO and LUMO energy calculated by DFT method .

Scientific Research Applications

Pharmaceutical Drug Development

The pyrrolo[1,2-d][1,2,4]triazin-1-one scaffold is integral to the structure of many pharmacologically active compounds. Derivatives of this core structure have been explored for their potential as therapeutic agents due to their biological activity. They are particularly notable in the development of kinase inhibitors, which are crucial in targeted cancer therapies . The presence of the sulfanyl group could potentially enhance the binding affinity and selectivity of these compounds towards their biological targets.

Antimicrobial Agents

Compounds with the pyrrolopyrazine structure, which is closely related to pyrrolo[1,2-d][1,2,4]triazin-1-one, have shown a wide range of biological activities, including antimicrobial properties . The sulfur atom in the 4-sulfanyl group may contribute to the antimicrobial efficacy, making it a candidate for further research in developing new antibiotics.

Antiviral Research

The structural similarity of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one to other pyrrolopyrazine derivatives suggests potential antiviral applications. Pyrrolopyrazine derivatives have been identified with antiviral activities, which could be explored with this compound as well .

Antifungal Applications

The antifungal activity of pyrrolopyrazine derivatives provides a basis for investigating 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one in antifungal research. Its unique structure could lead to the development of novel antifungal agents that address drug resistance issues .

Antioxidant Properties

Research on pyrrolopyrazine derivatives has indicated antioxidant properties. The unique electronic configuration of the 4-sulfanyl group in 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one could be harnessed to develop antioxidants with potential applications in preventing oxidative stress-related diseases .

Kinase Inhibition for Cancer Therapy

The pyrrolo[1,2-d][1,2,4]triazin-1-one core is a promising scaffold for the development of kinase inhibitors. These inhibitors play a significant role in targeted cancer therapy, offering a more selective approach to treatment by focusing on specific dysregulated proteins or enzymes in cancer cells .

Organic Material Synthesis

Nitrogen-containing heterocycles like 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one are critical in the synthesis of organic materials. Their structural properties can be utilized in creating compounds with specific electronic and photophysical characteristics for material science applications .

Natural Product Synthesis

Many natural products contain nitrogen heterocycles as part of their structure. The synthesis of natural product analogs using 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one could lead to the discovery of new compounds with potential biological activities .

Mechanism of Action

While the specific mechanism of action for “4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” is not mentioned in the search results, it is noted that pyrrolo[1,2-d][1,2,4]triazine derivatives have been found to exhibit a variety of biological activities . They are often used in targeted therapy, specifically kinase inhibition .

Future Directions

The future directions for “4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one” and similar compounds could involve further development and investigation of their various pharmacological activities . As of now, they are considered suitable drug candidates according to their druglikeness and theoretical pharmacokinetic profiles .

properties

IUPAC Name

4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCOMGMOSLLKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 2
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 3
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 4
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 5
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Reactant of Route 6
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

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